
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol
Overview
Description
“3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C12H19NO4 . It has a molecular weight of 241.28 .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol” consists of a propanol backbone with an amino group at the 3rd position and a trimethoxyphenyl group at the 1st position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol” are not fully documented. The compound has a molecular weight of 241.28 .
Scientific Research Applications
Synthesis of 1,2,4-Triazole Scaffolds
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol: is utilized in the synthesis of 1,2,4-triazole scaffolds , which are crucial in the creation of pharmaceuticals. These scaffolds are present in a variety of drugs and exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
PDK1 Inhibitors for Cancer Therapy
This compound is also involved in the design and synthesis of 3-amino-1,2,4-triazine derivatives . These derivatives have been identified as selective inhibitors of PDK1 , showing potential in the treatment of aggressive cancers like pancreatic ductal adenocarcinoma .
Molecular Linker in Dendrimer Synthesis
In materials science, 3-Amino-1-propanol , a related compound, acts as a molecular linker. It’s used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers , which have applications in drug delivery systems .
Production of Plant Protection Products
The amino-triazole class, to which our compound is related, is extensively used in the production of plant protection products. These include insecticides, fungicides, and plant growth regulators, highlighting its importance in agricultural chemistry .
Synthesis of Therapeutic Compounds
The compound is a key starting material in the total synthesis of therapeutically valuable scaffolds, such as (−)-ephedradine A and tedanalactam . These compounds have significant pharmacological effects and are used in various medical treatments .
Mechanism of Action
Target of Action
The primary targets of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits the polymerization of tubulin, a protein essential for the formation of the mitotic spindle during cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the proper folding of other proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the process of cell division, leading to cell cycle arrest . By inhibiting Hsp90, it affects the folding of various proteins, potentially leading to the degradation of misfolded proteins . The inhibition of TrxR disrupts the redox balance within the cell, potentially leading to oxidative stress .
Result of Action
The molecular and cellular effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol’s action include cell cycle arrest, protein misfolding, and oxidative stress, which can lead to cell death . These effects make the compound a potential candidate for the treatment of diseases such as cancer .
properties
IUPAC Name |
3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-15-10-5-4-8(9(14)6-7-13)11(16-2)12(10)17-3/h4-5,9,14H,6-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTADSCFDSVWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CCN)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)
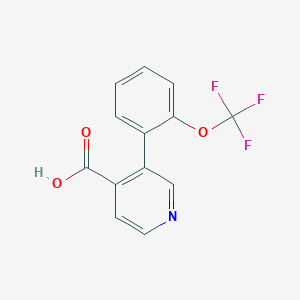
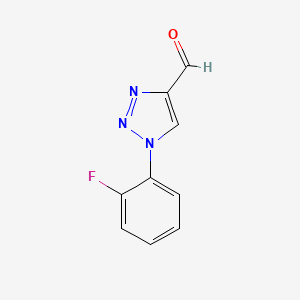
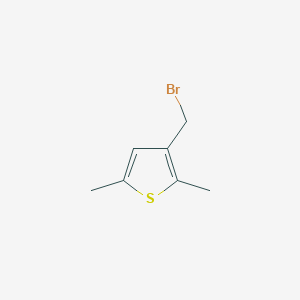
![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)
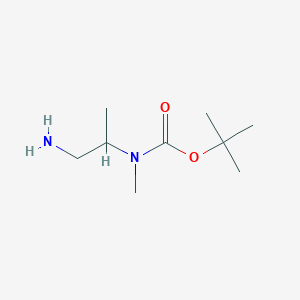
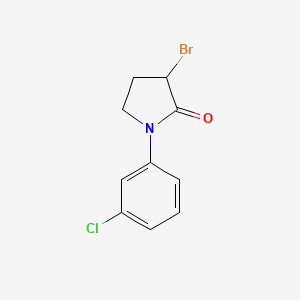
![(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1443945.png)
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1443946.png)

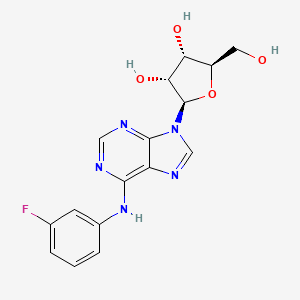
![3-Bromo-5-methoxyimidazo[1,2-A]pyrazine](/img/structure/B1443949.png)